2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone
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Overview
Description
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
The synthesis of 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE typically involves a multi-step process. One common method involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The reaction proceeds through the formation of an intermediate, which is then subjected to acetal deprotection to yield the final product. The structures of the synthesized compounds are usually confirmed by spectroscopic techniques such as FT-IR, 1D, and 2D NMR .
Chemical Reactions Analysis
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound’s triazole moiety is known for its pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity . This interaction can disrupt normal cellular processes, leading to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar compounds to 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent.
Alprazolam: An anti-anxiety medication.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Studied for their anticancer activity.
Properties
Molecular Formula |
C28H21N3O2S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C28H21N3O2S/c32-26(21-16-18-25(19-17-21)33-24-14-8-3-9-15-24)20-34-28-30-29-27(22-10-4-1-5-11-22)31(28)23-12-6-2-7-13-23/h1-19H,20H2 |
InChI Key |
XXSIALJMWDHBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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